
Einecs 302-417-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU before 1981, each assigned a unique identifier (e.g., EC 302-417-6). EINECS entries are critical for risk assessment, requiring comparative analyses with structurally or functionally similar compounds to fill data gaps in toxicity, physicochemical properties, and environmental behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 302-417-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize the yield and quality of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also incorporate stringent quality control measures to ensure that the final product meets regulatory standards .
Chemical Reactions Analysis
Reactivity of Dibutylamine
Dibutylamine participates in reactions typical of secondary amines:
Acid-Base Reactions
Reacts with acids to form ammonium salts:
C8H19N+HCl→C8H19NH+Cl−
Conditions : Room temperature in aqueous or alcoholic solutions .
Alkylation and Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acyl derivatives .
Oxidation
Undergoes oxidation with strong oxidizing agents (e.g., KMnO₄) to form nitroxides or nitro compounds under acidic conditions .
Reactivity of 2-Phenylphenol
2-Phenylphenol exhibits reactivity typical of phenolic compounds:
Acid-Base Reactions
Deprotonates in basic media to form the phenoxide ion:
C12H10O+NaOH→C12H9O−Na++H2O
Conditions : Aqueous NaOH at elevated temperatures .
Electrophilic Aromatic Substitution
-
Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid to form nitro derivatives at the ortho or para positions .
-
Sulfonation : Forms sulfonic acid derivatives with concentrated H₂SO₄ .
Oxidation
Oxidized by agents like K₂Cr₂O₇ to yield quinones or dimerized products .
Interactions Between Components
The mixture’s components may interact via:
Acid-Base Neutralization
Dibutylamine (basic) and 2-phenylphenol (acidic) can form a salt:
C8H19N+C12H10O→C8H19NH+⋅C12H9O−
Conditions : Occurs spontaneously in non-polar solvents .
Thermal Decomposition
At high temperatures (>200°C), both components may decompose:
-
Dibutylamine releases butene and NH₃.
-
2-Phenylphenol forms polycyclic aromatic hydrocarbons (PAHs) .
Reactivity Data Table
Scientific Research Applications
Einecs 302-417-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic properties. Additionally, in industry, this compound is utilized in the production of various commercial products .
Mechanism of Action
The mechanism of action of Einecs 302-417-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity .
Biological Activity
Overview
Einecs 302-417-6 refers to the compound Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane , which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- CAS Number: 85391-79-3
- Molecular Formula: C44H80O4Sn
- Molecular Weight: 791.8 g/mol
- IUPAC Name: [dibutyl-[(9Z,12Z)-octadeca-9,12-dienoyl]oxystannyl] (9Z,12Z)-octadeca-9,12-dienoate
The biological activity of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane is largely attributed to its interaction with various molecular targets within biological systems. The tin center in the compound can coordinate with biological molecules, potentially altering their functions. Current hypotheses suggest that this compound may interfere with cellular processes such as signal transduction and gene expression, although detailed mechanisms are still under investigation.
Antimicrobial Properties
Research has indicated that Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis and death.
Anticancer Effects
Preliminary studies suggest potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Antifungal | Inhibitory effects on fungal growth | |
Anticancer | Inhibition of cancer cell proliferation |
Table 2: Comparison with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane | Yes | Yes |
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane | Moderate | Limited |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane against various pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound compared to controls. This study highlights the potential for this compound as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Studies
In another study, the effects of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane on human cancer cell lines were assessed. The compound was found to induce apoptosis in breast cancer cells, leading to a decrease in cell viability. This suggests its potential application in cancer therapy, although more extensive clinical trials are necessary to confirm these findings.
Q & A
Q. How can researchers design experiments to ensure the reproducibility of studies involving Einecs 302-417-6?
Methodological Answer:
- Detailed Protocols: Document all experimental parameters (e.g., temperature, solvent purity, reaction time) and validate instruments (e.g., HPLC, NMR) using standardized calibration methods. Include batch numbers for chemicals and equipment specifications .
- Supplementary Materials: Publish raw data, spectra, and procedural deviations in supplementary files to enable replication. For example, provide FT-IR peak assignments or chromatographic conditions in tabular form .
- Negative Controls: Use control experiments to rule out environmental contaminants or side reactions. For instance, include blank runs in spectroscopic analyses to confirm signal specificity .
Q. What advanced analytical techniques are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
- Multi-modal Spectroscopy: Combine X-ray crystallography (for solid-state structure) with solution-state NMR (e.g., 13C-DEPT for carbon environments) to cross-validate molecular geometry .
- Mass Spectrometry: Employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to confirm molecular fragmentation patterns and isotopic distribution .
- Computational Modeling: Use density functional theory (DFT) to predict vibrational spectra or steric effects, comparing results with experimental data to identify discrepancies .
Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?
Methodological Answer:
- Variable Isolation: Test each factor (e.g., pH, light, temperature) independently using a factorial design. For example, conduct accelerated stability tests at pH 2–12 while controlling light exposure .
- Statistical Validation: Apply ANOVA to assess significance of observed degradation trends. Use Tukey’s HSD post-hoc test to identify outliers or systematic errors .
- Replication: Repeat experiments across multiple labs to distinguish between methodological flaws and intrinsic compound instability .
Q. What strategies optimize the synthesis of this compound while minimizing by-products?
Methodological Answer:
- Reaction Monitoring: Use in situ techniques like Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, Ni) under inert atmospheres to enhance yield. Tabulate turnover numbers (TON) and selectivity ratios .
- Purification Protocols: Compare column chromatography (silica vs. reverse-phase) with recrystallization efficiency, reporting recovery percentages and purity thresholds (e.g., ≥95% by GC-MS) .
Q. How can computational methods predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling: Develop quantitative structure-activity relationship models using logP, soil adsorption coefficients (Koc), and biodegradation half-lives from existing databases .
- Molecular Dynamics (MD): Simulate interactions with aqueous environments or soil matrices to estimate bioavailability and persistence .
- Toxicity Profiling: Cross-reference predicted metabolites with EPA’s ECOTOX database to identify ecotoxicological risks .
Q. What methodologies validate the purity of this compound in interdisciplinary studies?
Methodological Answer:
- Cross-disciplinary Assays: Combine elemental analysis (EA) with ICP-MS for trace metal detection, and DSC for thermal stability profiling .
- Batch Consistency: Analyze ≥3 independent synthesis batches using validated HPLC methods (e.g., USP <621> guidelines) and report relative standard deviations (RSD) for peak areas .
- Third-party Verification: Submit samples to accredited laboratories for blind testing, ensuring compliance with ISO/IEC 17025 standards .
Q. How should researchers design dose-response studies to assess this compound’s biological activity?
Methodological Answer:
- Range-finding Experiments: Conduct preliminary tests at logarithmic concentrations (e.g., 1 nM–100 µM) to identify the EC50/IC50 range .
- Positive/Negative Controls: Include reference compounds (e.g., cisplatin for cytotoxicity) and vehicle-only controls to normalize data .
- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism, reporting R2 values and confidence intervals .
Q. What statistical approaches resolve discrepancies between computational predictions and experimental results for this compound?
Methodological Answer:
- Sensitivity Analysis: Vary input parameters (e.g., solvent polarity in DFT calculations) to identify factors causing mismatches with experimental data .
- Bayesian Inference: Use Markov Chain Monte Carlo (MCMC) methods to quantify uncertainty in predictive models and refine hypotheses .
- Error Propagation: Calculate cumulative uncertainties from instrumentation (e.g., NMR shimming errors) and model assumptions (e.g., force field limitations) .
Comparison with Similar Compounds
Table 1: Coverage of EINECS Chemicals via Read-Across Models
Labeled Compounds | Covered EINECS Compounds | Similarity Threshold | Key Application |
---|---|---|---|
1,387 (REACH Annex VI) | 33,000 | ≥70% Tanimoto Index | Toxicity prediction |
28 (ERGO reference set) | 56,703 | Physicochemical overlap | Bioavailability modeling |
Physicochemical Property Space
Comparative analyses of bioavailability-related properties (e.g., logP, water solubility) place EC 302-417-6 within the broader EINECS physicochemical domain. The ERGO project demonstrated that 28 reference compounds cover 50% of EINECS bioavailability properties, suggesting EC 302-417-6 likely aligns with known hydrophobic or polar profiles common in commercial chemicals .
Table 2: Key Physicochemical Property Ranges for EINECS vs. ERGO Compounds
Property | EINECS Range | ERGO Range | Overlap (%) |
---|---|---|---|
logP (Lipophilicity) | -2 to 8 | 0 to 6 | 85 |
Molecular Weight (g/mol) | 50–500 | 150–400 | 70 |
Water Solubility (mg/L) | 0.1–10,000 | 1–1,000 | 65 |
Toxicity Prediction via QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models for EC 302-417-6 rely on analogs with validated toxicity data. For example:
- Chlorinated alkanes : Acute fish toxicity predicted using in vitro assays and logP values .
- Organothiophosphates: Daphnid-to-fish toxicity extrapolation achieved with R² > 0.8 .
Approximately 54% of EINECS chemicals, including EC 302-417-6, fall into classes amenable to QSAR modeling, though botanical extracts and complex mixtures require alternative methods .
Table 3: QSAR Model Performance for EINECS Chemical Classes
Chemical Class | Organism | R² | Coverage (% of EINECS) |
---|---|---|---|
Substituted mononitrobenzenes | Algae, fish | 0.75–0.89 | 0.3 |
Chlorinated alkanes | Fish | 0.82 | 0.2 |
Organothiophosphates | Daphnids, fish | 0.85 | 0.2 |
Regulatory and Methodological Limitations
Properties
CAS No. |
94108-80-2 |
---|---|
Molecular Formula |
C16H17N6O2.C2H3O2 C18H20N6O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1,2-dimethyl-7-[(2-methyl-4-nitrophenyl)diazenyl]indazol-2-ium-6-amine;acetate |
InChI |
InChI=1S/C16H16N6O2.C2H4O2/c1-10-8-12(22(23)24)5-7-14(10)18-19-15-13(17)6-4-11-9-20(2)21(3)16(11)15;1-2(3)4/h4-9,17H,1-3H3;1H3,(H,3,4) |
InChI Key |
LHTLQZWVCLYMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=C2N([N+](=C3)C)C)N.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.